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Introduction
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors

(TKIs) is a significant clinical challenge in the treatment of EGFR-mutant non-small cell lung

cancer (NSCLC).[1][2][3] Resistance mechanisms often involve the activation of bypass

signaling pathways that reactivate downstream signaling, such as the MAPK pathway,

rendering the tumor insensitive to EGFR inhibition alone.[4][5][6] TNO155, a potent and

selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine

phosphatase 2), has emerged as a promising therapeutic agent to overcome this resistance.[7]

[8] SHP2 is a critical downstream signaling node for multiple receptor tyrosine kinases (RTKs),

including EGFR, and plays a crucial role in activating the RAS-MAPK pathway.[7][9] By

inhibiting SHP2, TNO155 can block the reactivation of MAPK signaling, thereby restoring

sensitivity to EGFR inhibitors.[1][10] Preclinical studies have demonstrated a synergistic anti-

tumor effect when combining TNO155 with EGFR inhibitors, providing a strong rationale for

clinical investigation.[1][10][11][12]

These application notes provide an overview of the preclinical models used to evaluate the

synergistic effects of TNO155 and EGFR inhibitors, along with detailed protocols for key

experiments.
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The synergistic effect of combining TNO155 and an EGFR inhibitor stems from their

complementary inhibition of the RAS/MAPK signaling cascade. EGFR activation, often driven

by mutations in NSCLC, leads to the recruitment of the Grb2-SOS1 complex, which in turn

activates RAS. SHP2 is essential for the sustained activation of this pathway. EGFR inhibitors

block the initial activation of EGFR; however, resistance can emerge through various

mechanisms that reactivate the pathway downstream. TNO155, by inhibiting SHP2, prevents

this reactivation, leading to a more sustained suppression of ERK signaling and, consequently,

reduced tumor cell proliferation and survival.[1][10]
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Figure 1: Simplified signaling pathway of TNO155 and EGFR inhibitor synergy.

Quantitative Data Summary
The following tables summarize the in vitro efficacy of TNO155 in combination with EGFR

inhibitors in various NSCLC cell lines.

Table 1: In Vitro Cell Viability (IC50) of TNO155 and EGFR Inhibitors
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Cell Line
EGFR
Mutation

TNO155
IC50 (µM)

Erlotinib
IC50 (µM)

Nazartinib
IC50 (µM)

Reference

PC-9
delE746_A75

0
1.56 0.00498 0.00085 [1]

PC-9

EGFRT790M/

C797S

delE746_A75

0, T790M,

C797S

1.38 > 1 > 1 [1]

HCC827
delE746_A75

0
- - - [1]

HCC827-GR

delE746_A75

0, acquired

resistance

- - - [1]

Note: '-' indicates data not provided in the cited source.

Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is designed to assess the effect of TNO155 and an EGFR inhibitor, alone and in

combination, on the proliferation of cancer cell lines.
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Figure 2: Workflow for in vitro cell proliferation and synergy analysis.

Materials:

Cancer cell lines (e.g., PC-9, HCC827)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

TNO155 (stock solution in DMSO)
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EGFR inhibitor (e.g., nazartinib, erlotinib; stock solution in DMSO)

96-well cell culture plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Protocol:

Cell Seeding:

Trypsinize and count cells.

Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of

complete medium.

Incubate overnight at 37°C in a humidified incubator with 5% CO2.

Drug Treatment:

Prepare serial dilutions of TNO155 and the EGFR inhibitor in complete medium.

For combination studies, prepare a matrix of concentrations.

Add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle control

(DMSO) wells.

Incubation:

Incubate the plate for 6 days at 37°C and 5% CO2.[1]

Cell Viability Assessment:

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a luminometer.

Data Analysis:

Normalize the luminescence readings to the vehicle-treated control wells.

Plot dose-response curves and calculate IC50 values for each drug.

For combination treatments, calculate synergy scores using a suitable model such as the

Bliss independence or Loewe additivity model.[13][14]

Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of key proteins in the EGFR-MAPK

signaling pathway, such as ERK, to elucidate the mechanism of synergy.

Materials:

Cancer cell lines

6-well cell culture plates

TNO155 and EGFR inhibitor

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer apparatus and PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)

HRP-conjugated secondary antibodies
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Chemiluminescent substrate

Imaging system

Protocol:

Cell Treatment and Lysis:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat cells with TNO155, EGFR inhibitor, or the combination for the desired time points

(e.g., 2, 24, 48 hours).[11]

Wash cells with ice-cold PBS and lyse with lysis buffer.

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

Protein Quantification:

Determine the protein concentration of the supernatant using a BCA assay.

SDS-PAGE and Western Blotting:

Denature protein lysates by boiling with Laemmli buffer.

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Wash the membrane again and add chemiluminescent substrate.

Visualize the protein bands using an imaging system.
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In Vivo Xenograft Tumor Model
This protocol describes the establishment of a patient-derived or cell line-derived xenograft

model to evaluate the in vivo efficacy of TNO155 and EGFR inhibitor combination therapy.[15]

[16][17]

Start: Prepare Tumor Cells/Fragments

Implant cells/fragments
subcutaneously in mice

Monitor tumor growth

Randomize mice into
treatment groups

Administer TNO155, EGFRi,
or combination

Measure tumor volume
and body weight regularly

Endpoint: Analyze tumor growth
inhibition and tolerability

End
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Figure 3: General workflow for in vivo xenograft studies.

Materials:

Immunodeficient mice (e.g., nude or NOD-SCID)

Cancer cell line suspension or patient-derived tumor fragments

Matrigel (optional)

TNO155 formulated for oral administration

EGFR inhibitor formulated for administration

Calipers

Animal balance

Protocol:

Tumor Implantation:

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally

mixed with Matrigel) into the flank of each mouse.[15] For patient-derived xenografts

(PDXs), implant small tumor fragments subcutaneously.[17][18]

Tumor Growth Monitoring:

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume

using the formula: (Length x Width²) / 2.

Randomization and Treatment:

When tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle

control, TNO155 alone, EGFR inhibitor alone, combination).
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Administer drugs according to the planned schedule and dosage. TNO155 is typically

administered orally.[7]

Efficacy and Tolerability Assessment:

Continue to measure tumor volume and body weight throughout the study.

Monitor the animals for any signs of toxicity.

Endpoint and Analysis:

At the end of the study (e.g., when tumors in the control group reach a predetermined

size), euthanize the mice and excise the tumors.

Analyze the data to determine tumor growth inhibition (TGI) for each treatment group.

Assess synergy based on the comparison of the combination group to the single-agent

groups.[14]

Conclusion
The synergistic combination of TNO155 and EGFR inhibitors represents a promising strategy

to overcome acquired resistance in EGFR-mutant NSCLC. The preclinical models and

protocols outlined in these application notes provide a framework for researchers to further

investigate this and other combination therapies. Rigorous preclinical evaluation is essential for

the successful clinical translation of novel cancer therapeutics. As our understanding of

resistance mechanisms evolves, so too will the strategies to combat them, with combination

therapies at the forefront of these efforts.[19] Clinical trials are currently underway to evaluate

the safety and efficacy of TNO155 in combination with various agents, including EGFR

inhibitors.[20][21][22]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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